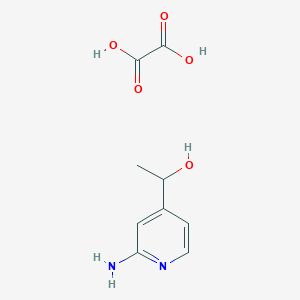![molecular formula C6H14ClNS B1523381 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1333729-77-3](/img/structure/B1523381.png)
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1333729-77-3 . It has a molecular weight of 167.7 . The IUPAC name for this compound is 3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride . The InChI code for this compound is 1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H .
Physical and Chemical Properties This compound is typically stored at room temperature . The physical form of this compound is oil .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
One study discusses the use of a pyrrolidine-based catalyst, derived from L-proline, which demonstrates efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst, bearing a sulfoxide moiety, facilitated the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additive (Singh et al., 2013).
Material Science
In the field of materials science, thiophenyl-substituted benzidines, including compounds related to the sulfanyl group, have been utilized for creating transparent polyimides with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, highlighting the potential of sulfanyl-substituted compounds in developing advanced materials (Tapaswi et al., 2015).
Environmental Chemistry
Research on the sonochemical degradation of toxic organic compounds like 3-Methylpyridine (3MP) intensified using various oxidants, demonstrates innovative approaches to environmental remediation. Although not directly related to 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride, this study showcases the broader scientific interest in addressing environmental pollution through chemical means (Daware & Gogate, 2020).
Organic Chemistry and Fluorescent Sensors
A novel approach to synthesizing pyrrolylpyridines from alkynes and isothiocyanates has been explored, indicating the versatility of pyrrolidine derivatives in organic synthesis. Such methodologies could potentially be adapted for compounds like 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride, expanding the toolkit available for synthesizing complex heterocyclic compounds (Nedolya et al., 2015).
Photoluminescence and Optoelectronics
Research involving green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands underscores the relevance of sulfanyl groups in developing photoluminescent materials. Such studies highlight the application of sulfanyl derivatives in creating components for optoelectronic devices, suggesting areas where 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride derivatives could be of interest (Constable et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-(methylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJRPFWNCKTVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



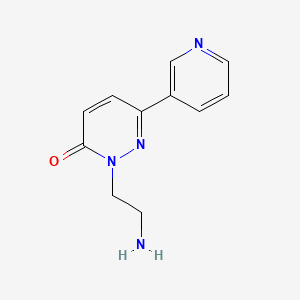
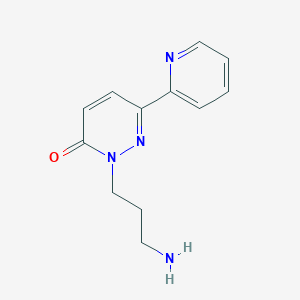
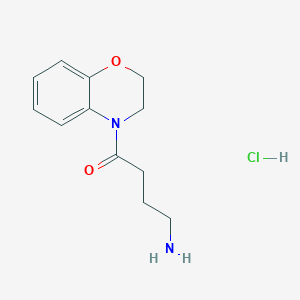
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)
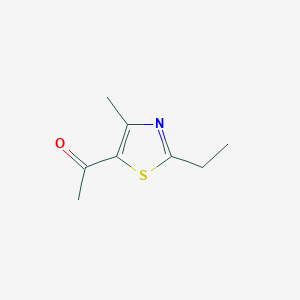

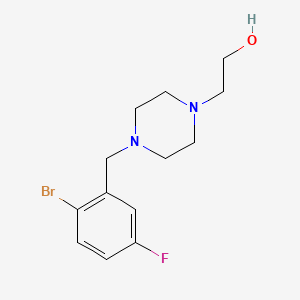
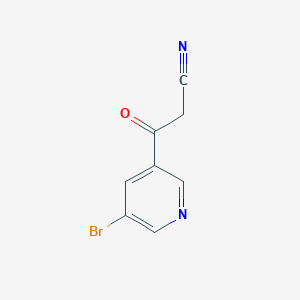


![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

